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Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the

secretin/glucagon superfamily.[1] It is widely distributed throughout the central and peripheral

nervous systems and is involved in a vast array of biological functions.[2] VIP's physiological

effects are diverse, including vasodilation, regulation of gastrointestinal motility and secretion,

hormone secretion, and modulation of the immune system.[1][2][3] These actions are mediated

by its interaction with specific G protein-coupled receptors (GPCRs).

There are two primary high-affinity receptors for VIP, designated VPAC1 and VPAC2.[1][4] Both

receptors bind VIP and the structurally related Pituitary Adenylate Cyclase-Activating Peptide

(PACAP) with similar high affinity.[5] A third receptor, the PAC1 receptor, binds PACAP with

much higher affinity than VIP.[5]

VPAC1 Receptors are found in various tissues including the intestine, liver, lungs, brain, and

on T lymphocytes.[5][6] They are frequently overexpressed in many types of cancer.[7][8]

VPAC2 Receptors are predominantly located in smooth muscle tissues, the hippocampus,

and the spinal cord.[5]

The development of antagonists that can selectively block these receptors has provided crucial

tools for elucidating the physiological roles of VIP and has opened new avenues for therapeutic

intervention in various diseases.
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VIP receptors are class II G protein-coupled receptors.[1] The canonical signaling pathway

initiated upon VIP binding primarily involves the activation of adenylyl cyclase through a

stimulatory G protein (Gs).[1][9] This leads to a cascade of intracellular events:

Receptor Activation: VIP binds to the extracellular domain of a VPAC receptor.

G Protein Coupling: The activated receptor couples with the Gs alpha subunit, causing it to

release GDP and bind GTP.

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the membrane-

bound enzyme adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).[10]

PKA Activation: The increase in intracellular cAMP concentration activates Protein Kinase A

(PKA).[1]

Downstream Phosphorylation: PKA phosphorylates various downstream targets, including

transcription factors like the cAMP response element-binding protein (CREB), leading to

changes in gene expression and cellular function.[1][11][12]

In addition to the primary Gs/cAMP pathway, VIP receptor activation can also modulate other

signaling cascades, including the phospholipase C (PLC)/Ca²⁺, ERK, and Akt pathways,

depending on the cell type and context.[5][13] VIP antagonists function by binding to VPAC

receptors, thereby preventing VIP from initiating this signaling cascade.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

2. Structure-activity relationship of vasoactive intestinal peptide (VIP): potent agonists and
potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15606010?utm_src=pdf-body-img
https://www.benchchem.com/product/b15606010?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Vasoactive_intestinal_peptide
https://pubmed.ncbi.nlm.nih.gov/18172612/
https://pubmed.ncbi.nlm.nih.gov/18172612/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. droracle.ai [droracle.ai]

4. Vasoactive intestinal peptide promotes secretory differentiation and mitigates radiation-
induced intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]

5. Signal Transduction by VIP and PACAP Receptors [mdpi.com]

6. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus
on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

7. spandidos-publications.com [spandidos-publications.com]

8. VIP/PACAP, and their receptors and cancer - PMC [pmc.ncbi.nlm.nih.gov]

9. VPAC receptors: structure, molecular pharmacology and interaction with accessory
proteins - PMC [pmc.ncbi.nlm.nih.gov]

10. What are VIPR1 antagonists and how do they work? [synapse.patsnap.com]

11. biorxiv.org [biorxiv.org]

12. Identification and characterization of vasoactive intestinal peptide receptor antagonists
with high-affinity and potent anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]

13. Vasoactive intestinal peptide acts via multiple signal pathways to regulate hippocampal
NMDA receptors and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: Vasoactive Intestinal Peptide (VIP) and its
Receptors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606010#research-applications-of-vasoactive-
intestinal-peptide-antagonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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